1-(3-Fluoro-2-mercaptophenyl)propan-1-one
Description
1-(3-Fluoro-2-mercaptophenyl)propan-1-one is a substituted propanone derivative featuring a fluorine atom at the 3-position and a mercapto (-SH) group at the 2-position of the phenyl ring. This compound combines halogen and thiol functionalities, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H9FOS |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(3-fluoro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9FOS/c1-2-8(11)6-4-3-5-7(10)9(6)12/h3-5,12H,2H2,1H3 |
InChI Key |
IQKHUVOUKXWSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Friedel-Crafts Acylation with Post-Functionalization
This two-step approach involves introducing the propanone moiety via Friedel-Crafts acylation, followed by thiolation.
Step 1: Acylation of Fluorinated Arenes
3-Fluorophenol derivatives serve as starting materials. Using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃), the ketone is installed at the ortho position relative to fluorine:
$$
\text{3-Fluorophenol} + \text{CH₃CH₂COCl} \xrightarrow{\text{AlCl₃}} \text{1-(3-Fluorophenyl)propan-1-one}
$$
Yields typically range from 65–75%, with minor para-substituted byproducts.
Direct Thiolation via Transition Metal Catalysis
Palladium-catalyzed cross-coupling offers a one-pot route to install the thiol group. Starting from 1-(3-Fluoro-2-iodophenyl)propan-1-one, the reaction employs thiourea as a sulfur source:
$$
\text{1-(3-Fluoro-2-I-phenyl)propan-1-one} + (\text{NH₂})₂CS \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{1-(3-Fluoro-2-SH-phenyl)propan-1-one}
$$
Conditions :
- Ligand: Xantphos (bidentate phosphine) prevents Pd aggregation.
- Base: Cs₂CO₃ (2 equiv) neutralizes HI byproduct.
- Yield: 55–65%, with >95% regioselectivity.
Grignard Reagent-Based Synthesis
This method constructs the propanone backbone via ketone formation from Grignard intermediates:
Step 1: Formation of Aryl Magnesium Bromide
3-Fluoro-2-bromothiophenol is treated with magnesium in tetrahydrofuran (THF):
$$
\text{3-Fluoro-2-Br-thiophenol} + \text{Mg} \rightarrow \text{3-Fluoro-2-MgBr-thiophenol}
$$
Step 2: Reaction with Propanoyl Chloride
The Grignard reagent reacts with propanoyl chloride at −78°C:
$$
\text{3-Fluoro-2-MgBr-thiophenol} + \text{CH₃CH₂COCl} \rightarrow \text{1-(3-Fluoro-2-SH-phenyl)propan-1-one} + \text{MgBrCl}
$$
Advantages :
- Avoids separate thiolation steps.
- Yield: 70–75% after aqueous workup.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Catalyst | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts + SₙAr | 2 | 60–70 | AlCl₃, CuI | High regioselectivity |
| Pd-Catalyzed Thiolation | 1 | 55–65 | Pd(OAc)₂, Xantphos | One-pot synthesis |
| Grignard-Ketone Formation | 2 | 70–75 | None | Integrated thiol incorporation |
Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-mercaptophenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The fluoro group enhances its reactivity, while the mercapto group allows it to form strong bonds with metal ions and other electrophiles. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Physicochemical Properties
Thiol groups increase molecular polarity and acidity. For instance, 1-(4-Chloro-2-hydroxyphenyl)propan-1-one (pKa ~8–10 for phenolic -OH) is less acidic than 1-(3-Fluoro-2-mercaptophenyl)propan-1-one, where the thiol group (pKa ~10–12) may enhance solubility in basic conditions . The fluorine atom further influences lipophilicity; 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (LogP ~1.8) is less lipophilic than non-fluorinated analogs, suggesting that the 3-fluoro-2-mercapto substitution may balance solubility and membrane permeability .
Table 2: Physicochemical Properties of Selected Propanones
| Compound | LogP (Predicted) | pKa (Thiol/Phenol) |
|---|---|---|
| This compound | 1.5–2.0 | ~10–12 |
| 1-(4-Chloro-2-hydroxyphenyl)propan-1-one | 2.2 | ~8–10 |
| 1-(3-Fluoro-4-methoxyphenyl)propan-1-one | 1.8 | N/A |
Biological Activity
1-(3-Fluoro-2-mercaptophenyl)propan-1-one is an organic compound notable for its unique structural features, including a propanone moiety and a phenyl ring with both a fluoro and a mercapto group. The molecular formula of this compound is C10H11FOS, and it has a molecular weight of approximately 184.22 g/mol. The presence of the fluoro group enhances lipophilicity, while the mercapto group allows for significant interactions with thiol-containing biomolecules, making it a compound of interest in various biological and pharmacological studies.
The compound's reactivity is largely influenced by its functional groups:
- Fluoro Group : Increases lipophilicity and membrane permeability, potentially enhancing cellular uptake.
- Mercapto Group : Facilitates covalent bonding with proteins, allowing for alterations in protein function.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with biological macromolecules. Notably, the mercapto group enables the formation of stable complexes with proteins, which can lead to significant changes in their conformation and activity. This interaction is crucial for understanding the compound's potential therapeutic applications.
- Protein Interaction : The mercapto group can form disulfide bonds or other covalent modifications with cysteine residues in proteins, potentially altering their structure and function.
- Cell Membrane Penetration : The fluoro substituent may enhance the ability of the compound to cross lipid membranes, allowing it to reach intracellular targets more effectively.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Case Studies
- Protein Binding Studies : Research indicates that this compound can form stable complexes with proteins through its mercapto group, leading to altered protein activity. This has implications for drug design, particularly in targeting specific proteins involved in disease pathways.
- Cellular Uptake and Toxicity : In vitro studies have shown that the compound exhibits varying degrees of cytotoxicity depending on concentration and exposure time, suggesting a dose-dependent relationship that warrants further investigation.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one | Hydroxy group instead of mercapto | Less reactive towards thiol groups |
| 1-(3-Chloro-2-mercaptophenyl)propan-1-one | Chlorine atom instead of fluorine | Similar binding properties but lower lipophilicity |
| 1-(3-Fluoro-2-mercaptophenyl)butan-1-one | Butanone moiety instead of propanone | Potentially different metabolic pathways |
Potential Applications
Due to its unique properties, this compound shows promise in several fields:
- Drug Development : Its ability to interact with proteins makes it a candidate for developing new therapeutics targeting specific diseases.
- Biochemical Research : Understanding its interactions with biomolecules can provide insights into biochemical pathways and mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Fluoro-2-mercaptophenyl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, reacting 3-fluoro-2-mercaptobenzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvents like dichloromethane or ethanol are used, with reaction temperatures ranging from 0°C to reflux. Optimization involves adjusting stoichiometry, catalyst loading, and reaction time to maximize yield (e.g., 48–72 hours) .
- Key Considerations : Monitor thiol group stability under acidic conditions; inert atmospheres (N₂/Ar) may prevent oxidation of the mercapto group.
Q. How can purity and structural integrity be confirmed after synthesis?
- Methodological Answer :
- Chromatography : Use HPLC or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the compound.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine and thiol group positions). For example, the mercapto proton appears as a singlet at ~δ 3.5–4.0 ppm in DMSO-d₆ .
- FT-IR : Validate carbonyl (C=O stretch at ~1700 cm⁻¹) and thiol (S-H stretch at ~2550 cm⁻¹) groups.
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉FOS) .
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (e.g., SHELXL for refinement). Key steps:
- Grow high-quality crystals via slow evaporation in solvents like ethanol or acetonitrile.
- Resolve fluorine and sulfur atom positions using direct methods.
- Validate hydrogen bonding interactions (e.g., S-H···O) to assess stability .
Advanced Research Questions
Q. How does the electronic nature of the 3-fluoro and 2-mercapto substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density. The fluorine atom’s electronegativity increases electrophilicity at the carbonyl carbon, while the thiol group acts as a nucleophilic site.
- Experimental Validation : Conduct Suzuki-Miyaura couplings using Pd catalysts to test aryl halide reactivity. Compare reaction rates with non-fluorinated analogs .
Q. What strategies mitigate thiol oxidation during storage or reaction conditions?
- Methodological Answer :
- Stabilization : Store under inert gas at -20°C with desiccants. Add antioxidants (e.g., BHT) to solutions.
- In-situ Protection : Use thioether precursors (e.g., trimethylsilyl-protected thiols) during synthesis, followed by deprotection with TBAF .
Q. How can computational methods predict biological activity or toxicity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like glutathione reductase).
- ADMET Prediction : Tools like SwissADME assess bioavailability, LogP (~2.5 for this compound), and potential hepatotoxicity. Correlate with in vitro assays (e.g., cytotoxicity in HepG2 cells) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How to address variability?
- Analysis : Variations may arise from polymorphic forms or impurities.
- Resolution :
- Perform DSC/TGA to identify polymorph transitions.
- Recrystallize using different solvents (e.g., ethanol vs. acetone) and compare melting ranges .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
